LY2584702 was developed as part of cancer therapy research targeting the PI3K/Akt/mTOR pathway. Its classification as a small molecule drug places it within the broader category of protein kinase inhibitors, specifically targeting the p70 S6 kinase subfamily. The compound has been evaluated in clinical settings, particularly in phase I trials involving patients with advanced solid tumors .
The synthesis of LY2584702 involves complex organic chemistry techniques typical for small molecule drug development. While specific synthetic routes are proprietary, the compound's structure suggests it is derived from a combination of pyrazole and pyrimidine moieties, which are common in kinase inhibitors. The synthesis likely includes steps such as:
The compound's solubility in dimethyl sulfoxide exceeds 22.3 mg/mL, facilitating its use in biological assays .
The molecular formula of LY2584702 is , with a molecular weight of approximately 577.67 g/mol. The InChIKey for LY2584702 is HDYUXDNMHBQKAU-UHFFFAOYSA-N, which helps in identifying the compound in chemical databases.
The structure features multiple functional groups that contribute to its kinase inhibitory activity, including:
LY2584702 primarily functions through its interaction with p70 S6 kinase, inhibiting its activity by competing with ATP for binding to the kinase's active site. This inhibition leads to decreased phosphorylation of downstream targets such as ribosomal protein S6, which is crucial for protein synthesis.
In vitro studies have demonstrated that LY2584702 has an IC50 value of approximately 4 nM against p70 S6 kinase, showcasing its potency . The compound has shown effective inhibition of phosphorylation in various cancer cell lines, including HCT116 colon cancer cells.
The mechanism by which LY2584702 exerts its effects involves several key processes:
Clinical trials have documented that LY2584702 can significantly reduce tumor growth in xenograft models .
These properties are critical for formulating LY2584702 for clinical use, ensuring bioavailability and efficacy during treatment regimens.
LY2584702 has been investigated primarily for its applications in oncology due to its selective inhibition of p70 S6 kinase. Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2